molecular formula C14H15BrIN3O B5972222 N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Katalognummer B5972222
Molekulargewicht: 448.10 g/mol
InChI-Schlüssel: ZRQLRJSJYMUPTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly referred to as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BI-78D3 has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.

Wirkmechanismus

The mechanism of action of BI-78D3 involves the inhibition of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome. The PI3K/Akt/mTOR pathway is involved in cell growth, proliferation, and survival, and its dysregulation has been implicated in various diseases, including cancer. The NLRP3 inflammasome is involved in the inflammatory response, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
BI-78D3 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of the inflammatory response. These effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway and the NLRP3 inflammasome.

Vorteile Und Einschränkungen Für Laborexperimente

BI-78D3 has several advantages for lab experiments, including its high yield and purity, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, BI-78D3 also has some limitations, including its relatively low solubility and stability, which may limit its use in certain experiments.

Zukünftige Richtungen

Several future directions for the study of BI-78D3 include the optimization of its synthesis and pharmacokinetics, the identification of its specific targets and downstream effects, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of BI-78D3 in combination with other drugs or therapies should be explored, as well as its potential as a diagnostic tool for the detection and monitoring of certain diseases.

Synthesemethoden

The synthesis of BI-78D3 involves a multi-step process that includes the reaction of 4-bromo-2-methylphenylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of BI-78D3 has been optimized for high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

BI-78D3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. BI-78D3 has also been shown to inhibit the activity of the NLRP3 inflammasome, which is involved in the inflammatory response. These findings suggest that BI-78D3 has potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Eigenschaften

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrIN3O/c1-8-6-11(15)4-5-12(8)17-13(20)7-19-10(3)14(16)9(2)18-19/h4-6H,7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQLRJSJYMUPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.